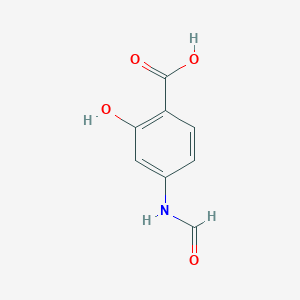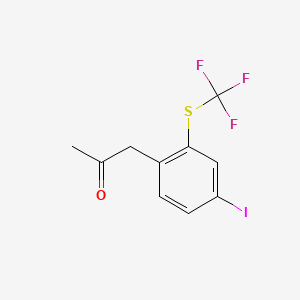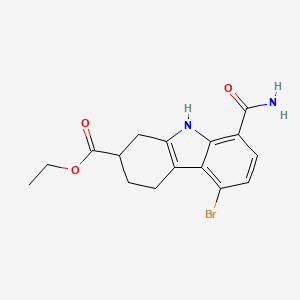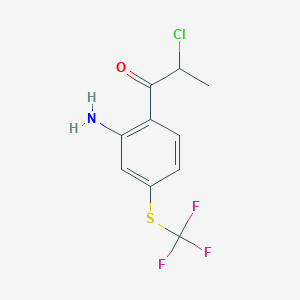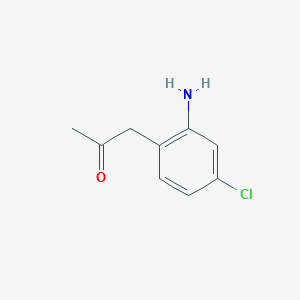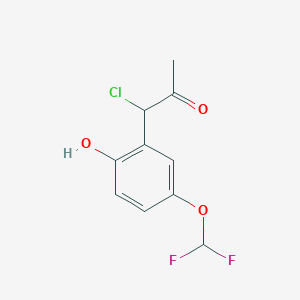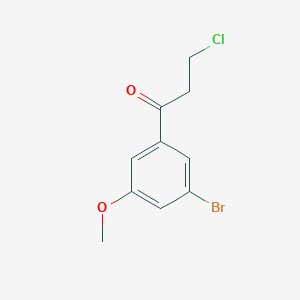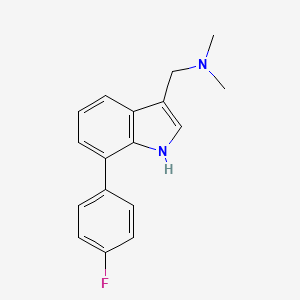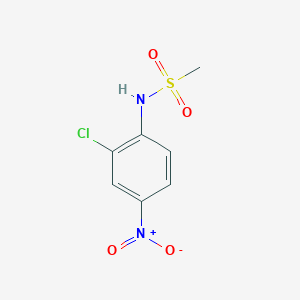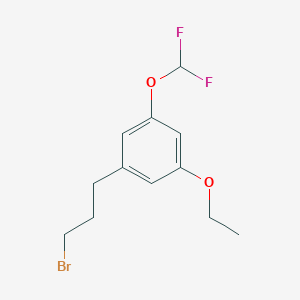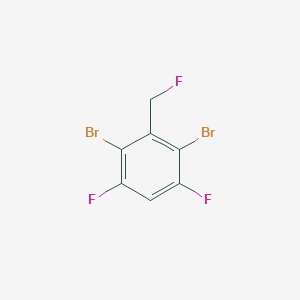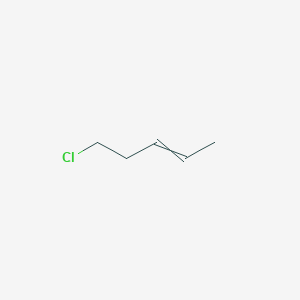
5-Chloro-pent-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-pent-2-ene is an organic compound with the molecular formula C5H9Cl. It is an alkene with a chlorine atom attached to the fifth carbon in the chain. This compound is known for its reactivity due to the presence of both a double bond and a halogen atom, making it a valuable intermediate in various chemical reactions and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Chloro-pent-2-ene can be synthesized through elimination reactions involving alkyl halides. One common method is the dehydrohalogenation of 5-chloro-2-pentanol using a strong base such as potassium hydroxide (KOH) in an alcoholic solvent. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, this compound can be produced via the chlorination of pent-2-ene. This process involves the addition of chlorine gas to pent-2-ene in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out at controlled temperatures to prevent over-chlorination and to achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-pent-2-ene undergoes various chemical reactions, including:
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens (e.g., bromine) to form dihalides.
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions (OH-) to form alcohols.
Elimination Reactions: It can undergo elimination reactions to form other alkenes or alkynes.
Common Reagents and Conditions
Addition Reactions: Typically involve halogens like bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4).
Substitution Reactions: Often use nucleophiles like sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Elimination Reactions: Require strong bases like potassium hydroxide (KOH) under reflux conditions.
Major Products Formed
Addition Reactions: Vicinal dihalides (e.g., 5,5-dibromo-pentane).
Substitution Reactions: Alcohols (e.g., 5-hydroxy-pent-2-ene).
Elimination Reactions: Other alkenes or alkynes depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
5-Chloro-pent-2-ene is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: As a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-pent-2-ene involves its reactivity due to the presence of both a double bond and a chlorine atom. The double bond can undergo electrophilic addition reactions, while the chlorine atom can participate in nucleophilic substitution reactions. These properties make it a versatile intermediate in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pentene, 5-chloro-: A stereoisomer of 5-Chloro-pent-2-ene with similar reactivity but different spatial arrangement of atoms.
5-Chloro-2-pentanone: A ketone derivative with different chemical properties and reactivity.
Uniqueness
This compound is unique due to its combination of a double bond and a chlorine atom, which allows it to participate in a wide range of chemical reactions. This makes it a valuable intermediate in both laboratory and industrial settings .
Eigenschaften
Molekularformel |
C5H9Cl |
|---|---|
Molekulargewicht |
104.58 g/mol |
IUPAC-Name |
5-chloropent-2-ene |
InChI |
InChI=1S/C5H9Cl/c1-2-3-4-5-6/h2-3H,4-5H2,1H3 |
InChI-Schlüssel |
QTRJVMJEBVLXOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



